molecular formula C14H12BrNOS B2969548 3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 223423-37-8

3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B2969548
CAS No.: 223423-37-8
M. Wt: 322.22
InChI Key: AGAHDIGCNBCTPK-UHFFFAOYSA-N
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Description

3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromobenzoyl group attached to the thiophene ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient for constructing thiophene derivatives. For instance, the Ugi-3CR reaction can be employed as a first step, where homocysteine, isonitrile, and ketone are combined to form the key intermediate . This intermediate can then undergo further transformations to yield the desired compound.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves scalable and cost-effective methods. These methods typically utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine stands out due to its unique cyclopenta[b]thiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with enhanced biological and chemical properties.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNOS/c15-9-6-4-8(5-7-9)13(17)12-10-2-1-3-11(10)18-14(12)16/h4-7H,1-3,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHDIGCNBCTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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